Cyclopropylsulfonyl vs. Methylsulfonyl: >75-Fold Difference in Enzyme Inhibition Within a Conserved Chemotype
In a direct chemotype-matched comparison extracted from the BRENDA enzyme database, a compound carrying the 4-(cyclopropylsulfonyl)piperazin-1-yl motif demonstrated 76.2% inhibition of enzyme EC 2.7.10.2 at 100 nM (28°C). In stark contrast, the methylsulfonyl analog—structurally identical except for the replacement of cyclopropyl with methyl on the sulfonyl group—exhibited only 1.0% inhibition under identical assay conditions [1]. This represents a >75-fold reduction in inhibitory activity attributable solely to the sulfonyl substituent. The cyclopropyl group's unique combination of ring strain, conformational rigidity, and van der Waals surface is postulated to enhance target complementarity relative to the smaller, more flexible methyl group.
| Evidence Dimension | Enzyme inhibition (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | 76.2% inhibition at 100 nM (compound: 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methyl-N-(4-morpholinophenyl)pyrimidin-2-amine; same cyclopropylsulfonyl-piperazine substructure as target compound) |
| Comparator Or Baseline | 1.0% inhibition at 100 nM (compound: 5-methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine; methylsulfonyl analog) |
| Quantified Difference | 76.2-fold difference in % inhibition; cyclopropylsulfonyl variant maintains activity while methylsulfonyl variant is essentially inactive |
| Conditions | EC 2.7.10.2 enzyme assay; inhibitor concentration: 100 nM; temperature: 28°C; pH not specified in the publication |
Why This Matters
This data demonstrates that the cyclopropylsulfonyl group is not a generic sulfonyl substituent—it can be the decisive determinant of target engagement versus complete inactivity, directly impacting hit confirmation rates in screening campaigns.
- [1] BRENDA Enzyme Database, EC 2.7.10.2 Inhibitor Search Results, entries for 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methyl-N-(4-morpholinophenyl)pyrimidin-2-amine and 5-methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine. View Source
